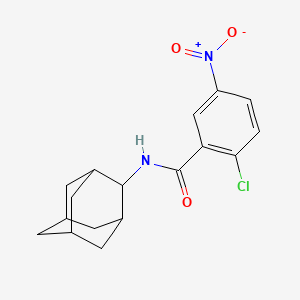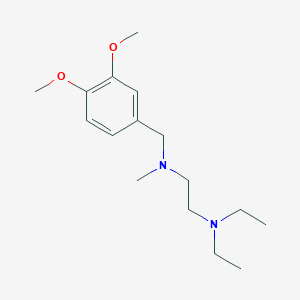![molecular formula C23H30N4O2 B5758434 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine](/img/structure/B5758434.png)
1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may contribute to its neuroprotective effects. In addition, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and have been implicated in a variety of pathological conditions.
実験室実験の利点と制限
One advantage of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine is that it has been extensively studied in animal models, and its effects have been well-characterized. This makes it a useful tool for studying the serotonergic and dopaminergic systems in the brain, as well as for investigating potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some of the results obtained in lab experiments.
将来の方向性
There are many potential future directions for 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine research. One area of interest is in the development of novel antidepressant and anxiolytic drugs based on the structure of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine. Another area of interest is in the development of neuroprotective agents for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine may have potential applications in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Further research is needed to fully understand the potential therapeutic applications of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine and to develop new drugs based on its structure.
合成法
The synthesis of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-phenyl-1-piperazineacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography. The yield of 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine can be improved by optimizing the reaction conditions and using higher purity starting materials.
科学的研究の応用
1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine has been studied for its potential therapeutic applications in a variety of fields, including psychiatry, neurology, and oncology. In psychiatry, 1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine has been shown to have antidepressant and anxiolytic effects in animal models. In neurology, it has been studied for its potential neuroprotective effects in models of Parkinson's disease and stroke. In oncology, it has been studied for its potential anti-tumor effects.
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-29-22-10-6-5-9-21(22)26-15-17-27(18-16-26)23(28)19-24-11-13-25(14-12-24)20-7-3-2-4-8-20/h2-10H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGXPPNCARLJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5758354.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5758381.png)




![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5758414.png)



![ethyl [2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B5758459.png)